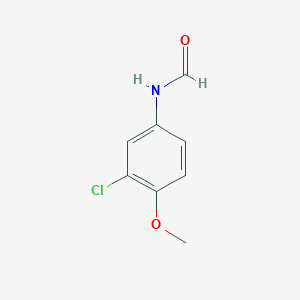

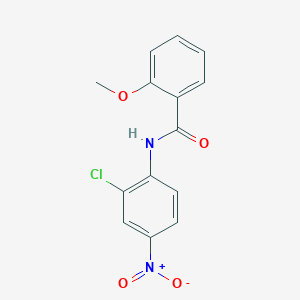

N-(3-chloro-4-methoxyphenyl)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

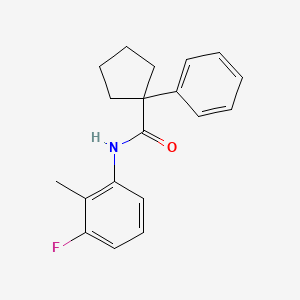

“N-(3-chloro-4-methoxyphenyl)formamide” is a chemical compound with the molecular formula C8H8ClNO2 . It is also known by other names such as “Formamide, N-(4-methoxyphenyl)-” and "p-Formanisidide" .

Molecular Structure Analysis

The molecular structure of “N-(3-chloro-4-methoxyphenyl)formamide” can be represented as a 2D Mol file . The InChIKey for this compound is SXEVZVMJNXOXIJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“N-(3-chloro-4-methoxyphenyl)formamide” has a molecular weight of 185.61 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique

Cyclization Procedures for Synthesis

N-(3-chloro-4-methoxyphenyl)formamide has been studied for its utility in cyclization procedures, particularly in the synthesis of 3-arylisoquinolines. The research has shown that N-acyliminium cyclization, utilizing compounds like N-(1,2-diarylethyl)formamides, can yield tetrahydroisoquinolines under mildly acidic conditions with good to excellent yields. This method presents a solution to the complications often encountered in classical cyclization procedures (Maryanoff & Rebarchak, 1992).

N-Formylating Reagent for Amines and Peptides

Formyloxyacetoxyphenylmethane, as an N-formylating reagent, demonstrates the application of N-formamides in preparing a range of compounds such as N-formylanilines, N-formyl-α-amino acids, and N-formylpeptides. This stable, water-tolerant reagent can operate under solvent-free conditions at room temperature, offering a versatile tool for chemical synthesis (Chapman et al., 2017).

Synthesis of O-silylurethanes, Ureas, and Formamides

The compound's derivatives have been explored for reactions with organosilicon isocyanates and phenylisocyanate, leading to the synthesis of (4-methoxyphenyl)formamide. This area of research not only extends the applications of N-(3-chloro-4-methoxyphenyl)formamide in organic chemistry but also contributes to the understanding of its reactions under various conditions (Belova et al., 2017).

N-formylation of Primary and Secondary Amines

A simple and convenient method for the N-formylation of amines, including amino acids, has been developed using formamide and sodium methoxide. This approach yields N-formyl amides in moderate to excellent yield, demonstrating the compound's role in facilitating N-formylation processes (Joseph et al., 2013).

Corrosion Inhibition Studies

N-(3-chloro-4-methoxyphenyl)formamide derivatives have been investigated for their potential as corrosion inhibitors, particularly in acidic environments affecting metals like copper. This research area explores the compound's applications beyond organic synthesis, demonstrating its utility in industrial and engineering contexts (Abu-Rayyan et al., 2022).

Propriétés

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)formamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-5H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSFVEZSXDJSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methoxyphenyl)formamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chlorophenyl)(4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2923422.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2923426.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2923436.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2923439.png)

![Ethyl 4-[(4-chlorobutanoyl)amino]benzoate](/img/structure/B2923440.png)